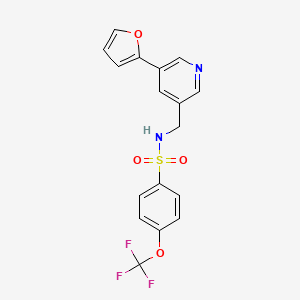

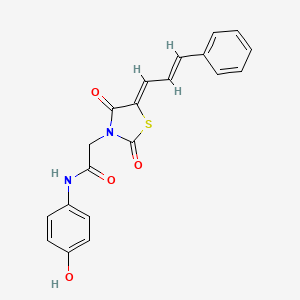

![molecular formula C16H17NO4S B2423745 methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether CAS No. 338747-49-2](/img/structure/B2423745.png)

methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a chemical compound that belongs to the class of sulfonylphenyl ethers. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

High-Performance Thermosets

Aromatic diamine-based benzoxazines, related to the chemical structure , have been synthesized for the development of high-performance thermosets. These thermosets demonstrate superior thermal properties, evidenced by higher glass transition temperatures and decomposition temperatures compared to typical aromatic biphenol-based benzoxazines. This advancement indicates a potential for creating materials with enhanced molecule-design flexibility and improved thermal stability, which is crucial for various industrial applications including aerospace, automotive, and electronics (Lin et al., 2008).

Proton Exchange Membrane Applications

The synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups have shown promise for proton exchange membrane (PEM) applications. These materials exhibit excellent thermal stability, mechanical properties, and resistance to oxidation. Notably, they also demonstrate low water uptake, swelling ratio, and methanol permeability, along with high conductivities. This positions them as suitable candidates for use in fuel cells, offering a path towards more efficient and durable energy conversion technologies (Liu et al., 2014).

Intermediate for Oxygen-functionalized Aromatic Compounds

4H-1,2-benzoxazine derivatives, which bear a resemblance to the target molecule, have been identified as potent intermediates for synthesizing oxygen-functionalized aromatic compounds. This synthesis pathway offers a novel approach to access a variety of functionalized o-quinone methides and multisubstituted phenols, expanding the toolbox for organic synthesis and potentially impacting pharmaceuticals, agrochemicals, and materials science (Nakamura et al., 2003).

Aromatic Polyamides for Advanced Materials

The development of aromatic polyamides based on ether-sulfone-dicarboxylic acids showcases the utility of such structures in creating materials with remarkable solubility in polar solvents and excellent film-forming properties. These materials display high glass transition temperatures and significant thermal stability, making them well-suited for advanced material applications such as high-performance fibers, films, and engineering plastics (Hsiao & Huang, 1997).

Mechanism of Action

Biochemical Pathways

Benzoxazine derivatives have been associated with a variety of biological activities, including antioxidant , analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways and downstream effects influenced by this compound would require further study.

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-11-21-16-6-4-3-5-15(16)17(12)22(18,19)14-9-7-13(20-2)8-10-14/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBROMLEGXOUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2423674.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)

![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)

![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)